3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a benzoyl group at position 3 and a 3-methoxybenzyl substituent at position 1 of the heterocyclic core. The 3-methoxybenzyl group introduces lipophilicity and electron-donating effects, while the benzoyl moiety at position 3 may enhance π-π stacking interactions.
Properties
IUPAC Name |
3-benzoyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-28-19-11-7-8-17(14-19)15-25-16-21(23(26)18-9-3-2-4-10-18)24(27)20-12-5-6-13-22(20)25/h2-14,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYAVXAINUTGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets might be proteins or enzymes essential for microbial growth and survival.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication, leading to microbial death or growth inhibition.
Result of Action
Based on its potential antimicrobial activity, it may lead to the death or growth inhibition of microbes.
Biological Activity
3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 369.4 g/mol. Its structure includes a benzoyl group and a methoxyphenylmethyl moiety, which contribute to its unique pharmacological profile.
Biological Activity Overview
Research indicates that compounds in the quinoline class exhibit a range of biological activities, including:
- Antimicrobial Effects : Quinoline derivatives have shown potential as antimicrobial agents against various pathogens.
- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Activity : Certain derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in inflammatory responses.
- Receptor Binding : Interaction with various receptors can alter cellular signaling pathways, potentially leading to therapeutic effects.
- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell viability. The IC50 values were determined through MTT assays across various concentrations, indicating that the compound effectively reduces proliferation in a dose-dependent manner.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Huh7 (Hepatocellular carcinoma) | 38.15 | |
| MCF7 (Breast cancer) | 45.20 | |
| A549 (Lung cancer) | 50.00 |
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Ethoxyquinolin-4-one | Structure | Lacks benzoyl and methoxyphenylmethyl substituents |
| 3-Methoxybenzoylquinoline | Structure | Benzoyl group attached but lacks ethoxy |
| 2-Methylquinolinone | Structure | Simpler structure with less diverse biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Quinolin-4-one Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Position 1: The target compound’s 3-methoxybenzyl group contrasts with the 4-chlorobenzyl and 2-fluorobenzyl substituents in analogs. The methoxy group enhances electron density and may improve metabolic stability compared to halogens, which increase lipophilicity but risk metabolic oxidation. The 3-methoxyphenylamino-pyrrolotriazinyl group in introduces a fused heterocyclic system, broadening biological target diversity.
Position 3 Modifications :
- Benzoyl (target) vs. benzenesulfonyl vs. 4-methoxybenzoyl : The sulfonyl group in adds polarity and hydrogen-bond acceptor capacity, while 4-methoxybenzoyl in combines electron-donating and π-stacking properties.
Additional Substituents :
- The 6-fluoro and 6,7-dimethoxy groups in and , respectively, alter solubility and steric bulk. Fluoro substituents often enhance bioavailability and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
